molecular formula C8H8N4O B13128411 Pyrazolo[1,5-a]pyridine-4-carbohydrazide

Pyrazolo[1,5-a]pyridine-4-carbohydrazide

Cat. No.: B13128411
M. Wt: 176.18 g/mol
InChI Key: RQCNTYGYKANMOO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-4-carbohydrazide is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features a fused pyrazolo[1,5-a]pyridine core, a privileged structure in the development of bioactive molecules. The carbohydrazide functional group at the 4-position provides a versatile handle for further synthetic modification, enabling the creation of diverse derivative libraries for biological screening. Recent scientific investigations highlight the significant potential of this chemical class. A 2025 study on closely related pyrazole-based pyridine-4-carbohydrazide derivatives demonstrated that these compounds exhibit excellent activity against drug-resistant strains of Mycobacterium tuberculosis (H37Rv), with the most potent analog showing a promising MIC of 0.125 µg/mL . This positions this compound as a critical intermediate in the search for new anti-tuberculosis agents to combat multidrug-resistant TB. Beyond infectious disease, the pyrazolo[1,5-a]pyridine core is a recognized scaffold in oncology research, particularly in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are key regulators in cellular signaling, and their dysregulation is a hallmark of many cancers. Researchers can utilize this carbohydrazide to synthesize novel compounds for screening against a range of kinase targets, such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer and melanoma . This reagent is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-4-carbohydrazide

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-2-1-5-12-7(6)3-4-10-12/h1-5H,9H2,(H,11,13)

InChI Key

RQCNTYGYKANMOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C(=O)NN

Origin of Product

United States

Overview of Pyrazolo 1,5 a Pyridine Scaffold in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a significant nitrogen-containing fused heterocyclic system, comprising a pyrazole (B372694) ring fused to a pyridine (B92270) ring. nih.gov This structural motif is described as a fused, rigid, and planar N-heterocyclic system that has garnered substantial interest in both synthetic and medicinal chemistry. researchgate.netnih.gov As a member of the pyrazolopyridine family, it is considered a "privileged" core structure in the development of therapeutic agents. nih.govmdpi.com

The electronic properties of the pyrazolo[1,5-a]pyridine system are characterized by a dipolar nature, stemming from the fusion of the π-excessive pyrazole ring and the π-deficient pyridine ring. researchgate.net This unique electronic arrangement influences its chemical reactivity and its ability to interact with biological targets. The scaffold is a key component in a variety of biologically active compounds and has been incorporated into several drugs, demonstrating its versatility and importance in pharmaceutical research. researchgate.netresearchgate.net Its structure also serves as a foundational building block for the synthesis of more complex, multi-ring extensions. researchgate.net

Significance of Hydrazide and Carbohydrazide Moieties in Organic and Medicinal Chemistry

The hydrazide functional group (-CONHNH₂) and its derivatives, carbohydrazides, are recognized as crucial components in the fields of organic and medicinal chemistry. nih.gov These moieties are highly versatile synthons, widely used as building blocks for the synthesis of a diverse array of heterocyclic compounds, including oxadiazoles, pyrazoles, thiadiazoles, and triazoles. mdpi.commdpi.com The reactivity of the hydrazide group allows for its effective use in cyclization and cycloaddition reactions to construct these more complex molecular architectures. mdpi.com

From a medicinal chemistry perspective, the carbohydrazide (B1668358) function represents an important pharmacophore, a molecular feature responsible for a drug's biological activity. nih.govajgreenchem.com Numerous compounds incorporating this moiety have exhibited a broad spectrum of significant biological activities. nih.gov The presence of the azomethine group (–NH–N=CH–) connected to a carbonyl group in hydrazide-hydrazone derivatives is a key factor contributing to their diverse pharmaceutical applications. nih.gov A prominent example of the therapeutic importance of this class of compounds is Isoniazid (B1672263) (pyridine-4-carbohydrazide), a primary drug used in the treatment of tuberculosis. mdpi.comresearchgate.net

Table 1: Biological Activities Associated with Hydrazide and Carbohydrazide Derivatives
Biological ActivityReference
Antimicrobial nih.govmdpi.com
Antitubercular nih.gov
Antifungal mdpi.comnih.gov
Anticancer / Antitumor nih.govmdpi.comnih.gov
Anti-inflammatory nih.govmdpi.comnih.gov
Anticonvulsant nih.gov
Antiviral mdpi.comnih.gov
Antiparasitic (Antimalarial, Leishmanicidal) nih.govmdpi.com
Antioxidant mdpi.com

Historical Context of Pyrazolo 1,5 a Pyridine Derivatives in Chemical Synthesis and Biological Exploration

The study of the pyrazolo[1,5-a]pyridine (B1195680) ring system dates back to its first reported synthesis in 1948. researchgate.net Initial research during the mid-20th century was primarily centered on elucidating the fundamental chemical reactivity of this scaffold and developing various synthetic routes for its construction. nih.gov Over the decades, synthetic strategies have evolved significantly, leading to a wide array of efficient methodologies. These include classical condensation reactions and [3+2] cycloaddition of N-aminopyridinium ylides, as well as modern techniques like palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and green chemistry approaches. researchgate.netnih.govorganic-chemistry.org

The biological exploration of pyrazolo[1,5-a]pyridine derivatives has uncovered a vast range of pharmacological activities, establishing this scaffold as a versatile framework in drug discovery. researchgate.net These compounds have been investigated for numerous therapeutic applications, with notable examples demonstrating potent activity as protein kinase inhibitors, which are crucial in cancer therapy. nih.gov The diverse biological profile of this class of compounds has led to the development of drugs such as Ibudilast. researchgate.net

Table 2: Investigated Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives
Therapeutic Area / TargetReference
Protein Kinase Inhibitors (e.g., CK2, EGFR, B-Raf, MEK, CDK, Trk) mdpi.comnih.gov
Central Nervous System (CNS) Agents mdpi.com
Anti-inflammatory Agents mdpi.com
Antiviral / Antiherpetic Agents mdpi.comresearchgate.netnih.gov
Anticancer / Antiproliferative Agents nih.gov
Phosphodiesterase (PDE) Inhibitors researchgate.net
Histamine H3 Receptor Antagonists researchgate.net
Dopamine (B1211576) Receptor Ligands researchgate.net

Rationale for Focused Research on Pyrazolo 1,5 a Pyridine 4 Carbohydrazide and Analogues

Strategies for Constructing the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine bicyclic system can be achieved through several strategic approaches. These methods focus on the efficient formation of the fused pyrazole (B372694) and pyridine (B92270) rings, often allowing for the introduction of various functional groups necessary for creating derivatives like this compound.

Cyclization reactions represent a fundamental and widely adopted strategy for building the pyrazolo[1,5-a]pyridine framework. nih.gov These methods can involve the formation of the fused ring system through either intramolecular or intermolecular processes. A common approach begins with a pre-formed pyrazole or pyridine ring, onto which the second ring is annulated.

For instance, one established route involves the intramolecular cyclization of appropriately substituted ethynylpyridines. acs.org Another powerful technique is the cyclization of N-iminopyridinium ylides, which can react with various dipolarophiles to construct the pyrazole portion of the fused system. nih.gov Similarly, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds can lead to the formation of the fused pyridine ring. nih.gov The efficiency of these reactions is often enhanced by reaction conditions that promote the necessary bond formations, such as the use of heat or catalysts to facilitate dehydration and ring closure. nih.govacs.org

A plausible mechanism for certain cyclization pathways involves the initial formation of an adduct between the starting materials, which then undergoes oxidative dehydrogenation and subsequent cyclization with the loss of a water molecule to yield the final aromatic pyrazolo[1,5-a]pyridine product. nih.gov

Condensation reactions are a cornerstone in the synthesis of fused heterocyclic systems, including the pyrazolo[1,5-a]pyridine core. This strategy typically involves the reaction of a binucleophilic species with a biselectrophilic partner to form the second ring of the bicyclic system. A frequently employed method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov

In this type of reaction, the 5-aminopyrazole acts as the nucleophile. The reaction mechanism generally proceeds through an initial nucleophilic attack from the amino group onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a cyclization step and subsequent dehydration to generate the fused pyridine ring. nih.gov The reaction conditions, such as the use of an acidic medium like acetic acid, are crucial as they can facilitate the tautomerization of the amidine system within the pyrazole ring, influencing the reactivity and outcome of the cyclization. nih.gov The choice of reaction conditions can also direct the regioselectivity of the condensation, as demonstrated in the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines versus 6,7-diarylpyrazolo[1,5-a]pyrimidines from the condensation of isoflavones and 3-aminopyrazole (B16455) under different heating methods (microwave vs. conventional). nih.gov

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazolo[1,5-a]pyridines in a single step from three or more starting materials. nih.gov This strategy avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste.

A well-established MCR for constructing related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds involves the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This process typically proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to yield the fused bicyclic core. nih.gov The use of catalysts, including novel heterogeneous magnetic catalysts, can enhance the efficiency and environmental friendliness of these reactions. nih.govmdpi.com For example, a bimetallic cobalt-cadmium magnetic catalyst has been used for the synthesis of pyranopyrazolopyridone derivatives, highlighting the potential of such catalysts in complex heterocyclic synthesis. nih.gov These MCRs are often amenable to green chemistry principles, utilizing environmentally benign solvents like water or even solvent-free conditions. mdpi.com

The table below illustrates a representative multicomponent reaction for a related pyrazolo pyrimidine (B1678525) system.

Component 1Component 2Component 3Component 4CatalystSolventKey Advantage
Barbituric AcidAromatic AldehydeEthyl AcetoacetateHydrazine (B178648) Hydrate (B1144303)MgFe2O4@TrisWaterMagnetic catalyst, green solvent, high yields (80-98%). mdpi.com
Hydrazine HydrateEthyl AcetoacetateBenzaldehydeMalononitrileFe3O4@SiO2-EP-NH-HPAWaterExcellent yields (89-99%) in aqueous media at room temperature. mdpi.com

Modern synthetic chemistry has introduced advanced catalytic methods that provide efficient and selective pathways to the pyrazolo[1,5-a]pyridine core. These techniques often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions are particularly valuable for constructing this scaffold. An efficient method involves the palladium-catalyzed, solvent-free reaction of β-halovinyl or β-haloaryl aldehydes with aminopyrazoles. rsc.orgrsc.org This approach, often accelerated by microwave irradiation, allows for the synthesis of a diverse range of substituted pyrazolo[1,5-a]pyridines and related fused heterocycles in good yields. rsc.orgrsc.org

Another innovative strategy is the cross-dehydrogenative coupling (CDC) reaction, which forms C-C bonds directly from two C-H bonds, representing a highly atom-economical process. acs.org An efficient synthesis of pyrazolo[1,5-a]pyridines has been developed using an acetic acid and molecular oxygen-promoted CDC reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds. nih.govacs.org This method proceeds under catalyst-free conditions, relying on acetic acid to activate the substrates for nucleophilic addition, followed by an oxidative dehydrogenation and dehydrative cyclization sequence. nih.govacs.org

Below is a summary of a palladium-catalyzed synthesis of related pyrazolo[1,5-a]pyrimidines.

EntryAldehyde SubstrateAminopyrazole SubstrateYield (%)
6a2-bromo-cinnamaldehyde5-amino-3-methyl-1-phenylpyrazole72
6b2-bromo-4-methoxycinnamaldehyde5-amino-3-methyl-1-phenylpyrazole75
6c2-bromo-4-methylcinnamaldehyde5-amino-3-methyl-1-phenylpyrazole78
6d2-bromo-cinnamaldehyde5-amino-3-(trifluoromethyl)-1H-pyrazole75

Reaction Conditions: β-Halo aldehyde (1.0 mmol), 5-aminopyrazole (1.0 mmol), Pd(OAc)2 (2.5 mol%), PPh3 (5 mol%), K2CO3 (2.1 mmol), microwave irradiation at 120°C for 15 minutes. rsc.orgrsc.org

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, and the preparation of pyrazolo[1,5-a]pyridines is no exception. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatic reductions in reaction times, cleaner reactions, and improved yields. nih.govnih.gov

Numerous syntheses of the pyrazolo[1,5-a]pyridine core and its analogues benefit from microwave irradiation. For example, the palladium-catalyzed synthesis from β-halovinyl aldehydes and aminopyrazoles is efficiently conducted under microwave conditions, completing in just 15 minutes. rsc.orgrsc.org Similarly, multicomponent reactions and condensation reactions can be significantly accelerated. nih.gov One study noted that a microwave-assisted approach for synthesizing functionalized pyrazolo[1,5-a]pyrimidines proceeded within minutes in high purity, compared to conventional heating methods that required several hours. nih.gov

Other green chemistry approaches include the use of deep eutectic solvents (DES), which are biodegradable and low-cost alternatives to volatile organic solvents. ias.ac.in Catalyst-free syntheses, such as the sonochemical-promoted [3+2] cycloaddition of alkynes to 2-imino-1H-pyridin-1-amines, also represent a green methodology by eliminating the need for metal catalysts. nih.govacs.org

Reaction TypeConventional Method (Time)Microwave Method (Time)Advantage
Three-component synthesis of pyrazolo[1,5-a]pyrimidinesSeveral hours (reflux)MinutesReduced reaction time, enhanced efficiency. nih.gov
Condensation of isoflavone (B191592) and 3-aminopyrazoleN/A (Conventional heating yielded different isomer)N/AChemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines. nih.gov
Pd-catalyzed synthesis of pyrazolo[1,5-a]pyrimidinesLonger reaction times15 minutesRapid, solvent-free conditions. rsc.orgrsc.org

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful and common method for constructing the pyrazolo[1,5-a]pyridine core. mdpi.com This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazolo[1,5-a]pyridine synthesis, the 1,3-dipole is often an N-aminopyridinium ylide, generated in situ from an N-aminopyridinium salt. organic-chemistry.orgsci-hub.se These ylides react with electron-deficient alkenes or alkynes (dipolarophiles) to form the pyrazole ring fused to the pyridine. mdpi.comorganic-chemistry.org

A significant challenge in these reactions is controlling the regioselectivity, especially when using unsymmetrical starting materials, which can lead to a mixture of regioisomers. sci-hub.se However, methodologies have been developed to achieve high levels of regiocontrol. For example, PIDA (phenyliodine diacetate) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org Another approach involves a catalyst-free, sonochemical-promoted [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines, which also proceeds with defined regioselectivity. nih.govacs.org The development of such regioselective methods is crucial as it allows for the precise synthesis of specific isomers, which is vital for medicinal chemistry applications where biological activity is often highly dependent on the exact substitution pattern. sci-hub.se

Introduction and Derivatization of the Carbohydrazide Functionality

The carbohydrazide group (-CONHNH₂) is a key functional moiety in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds. Its synthesis is typically achieved through the hydrazinolysis of esters, acid chlorides, or by ring-opening reactions of cyclic precursors. Once formed, the carbohydrazide can undergo various transformations, including condensation reactions to form hydrazones or cyclization to yield fused heterocyclic systems like oxadiazoles, pyrazoles, and triazines.

The most common method for synthesizing carbohydrazides is the direct nucleophilic substitution reaction of a carboxylate ester with hydrazine monohydrate. This reaction typically involves refluxing the corresponding ethyl or methyl ester, such as ethyl pyrazolo[1,5-a]pyridine-4-carboxylate, with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695). nih.govresearchgate.net

However, the success of this direct hydrazinolysis can be highly dependent on the specific heterocyclic system. For instance, attempts to synthesize certain 1-phenyl-5-benzamidopyrazole-4-carbohydrazide derivatives directly from the corresponding ethyl ester by refluxing with hydrazine hydrate were reported to be unsuccessful. researchgate.net In such cases, the starting ester remained untransformed even after prolonged heating, indicating that alternative synthetic routes are necessary for sterically hindered or electronically deactivated systems. researchgate.net

Table 1: Representative Reaction Conditions for Hydrazinolysis of Esters

Starting MaterialReagentSolventConditionsProductYieldReference
Ethyl AcetoacetateHydrazine HydrateWaterRoom Temp.Pyrazolone IntermediateN/A nih.gov
Ethyl 2,4-dioxo-4-phenylbutanoateHydrazine HydrateEthanolReflux1H-Pyrazolo[3,4-b]pyridine derivative60-90% nih.gov
1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl esterHydrazine HydrateEthanolReflux (15h)No reaction0% researchgate.net

An effective alternative route for the synthesis of pyrazole carbohydrazides, particularly when direct hydrazinolysis of esters fails, is through the ring-opening of pyrazolo[3,4-d] researchgate.netrsc.orgoxazin-4-one derivatives. researchgate.net In this method, the oxazinone precursor is treated with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the oxazinone ring, leading to its opening and subsequent formation of the desired carbohydrazide. This approach has been used to successfully prepare various 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives in high yields of 70–90%. researchgate.net This strategy highlights the utility of oxazinone heterocycles as stable and reactive precursors for carbohydrazide synthesis.

A highly reliable and general method for preparing carbohydrazides involves the reaction of a carboxylic acid chloride with hydrazine. eurekaselect.com This reaction is typically rapid and efficient, proceeding readily to form the corresponding carbohydrazide. For example, 1H–pyrazole-3-carboxylic acid chlorides are easily converted into their carbohydrazide derivatives upon treatment with hydrazine. eurekaselect.com The synthesis involves first converting the carboxylic acid to the more reactive acid chloride, often using reagents like thionyl chloride (SOCl₂), which is then reacted with hydrazine monohydrate. rsc.orgnih.gov This method avoids the potential unreactivity issues sometimes encountered with carboxylate esters.

The terminal amino group (N') of the carbohydrazide functionality is a potent nucleophile and readily undergoes condensation reactions with various electrophiles. A common transformation is the reaction with aldehydes or ketones to form stable N'-substituted hydrazone derivatives. nih.govresearchgate.net For instance, reacting a carbohydrazide with substituted aromatic aldehydes in a refluxing solvent like ethanol, often with a catalytic amount of acid, yields the corresponding N'-arylidenecarbohydrazide. nih.gov

Furthermore, condensation with 1,3-dicarbonyl compounds, such as acetylacetone, can lead to the formation of new heterocyclic rings. The reaction of a carbohydrazide derivative with these dicarbonyl compounds can afford pyrazole derivatives. researchgate.net These reactions demonstrate the versatility of the carbohydrazide group as a building block for creating diverse molecular scaffolds. researchgate.netresearchgate.net

The synthesis of N'-substituted pyridine-4-carbohydrazides is a well-established method for creating derivatives with diverse functionalities. A general and effective procedure involves the condensation of pyridine-4-carbohydrazide with a variety of substituted aldehydes. nih.gov The reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the aldehyde in absolute ethanol for several hours. This straightforward approach allows for the introduction of a wide range of substituents at the N'-position, leading to the formation of a library of N'-[substituted] pyridine-4-carbohydrazides. nih.gov

Table 2: Synthesis of N'-Substituted Pyridine-4-Carbohydrazides

CarbohydrazideAldehydeSolventConditionsProduct TypeReference
Pyridine-4-carbohydrazideSubstituted BenzaldehydesAbsolute EthanolReflux (6-8 h)N'-[substituted-benzylidene]pyridine-4-carbohydrazide nih.gov

Synthetic Routes to Fused Heterocyclic Derivatives from Carbohydrazides as Reactive Intermediates

Carbohydrazides are invaluable reactive intermediates for the synthesis of fused heterocyclic systems. Their ability to react with bifunctional reagents allows for the construction of annulated ring systems. For example, pyrazolo[1,5-a]pyridine precursors can undergo cycloaddition followed by condensation with hydrazine to provide access to pharmacologically relevant 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. rsc.org

In another example, carbohydrazide derivatives are utilized as key precursors for synthesizing fused pyrazolo[3,4-d]pyrimidine structures. nih.gov The carbohydrazide can be diazotized and subsequently cyclized or condensed with various reagents to build the fused pyrimidine ring. researchgate.net The versatility of 5-aminopyrazole derivatives, which can be converted to their corresponding carbohydrazides, as starting materials for numerous fused bioactive compounds like pyrazolopyrimidines and pyrazolotriazines further underscores the importance of this synthetic strategy. mdpi.com These reactions showcase the role of carbohydrazides in generating molecular complexity and accessing diverse heterocyclic cores. rsc.orgnih.gov

Formation of Oxadiazoles

The transformation of a carbohydrazide into a 1,3,4-oxadiazole (B1194373) ring is a well-established synthetic strategy in heterocyclic chemistry. For this compound, this conversion can be achieved through several reliable methods, primarily involving reaction with a one-carbon synthon followed by cyclodehydration.

One of the most common approaches involves the reaction of the carbohydrazide with an orthoester, such as triethyl orthoformate, which serves as both the carbon source and a dehydrating agent. The reaction typically proceeds by heating the mixture, often in the presence of a catalytic amount of acid, to yield the corresponding 2-substituted-1,3,4-oxadiazole.

Another prevalent method is the reaction with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide (B78521). This reaction initially forms a potassium dithiocarbazate salt. Subsequent treatment of this intermediate with a dehydrating and desulfurizing agent, or oxidative cyclization using reagents like iodine or hydrogen peroxide, leads to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative. The thiol group can then be removed or further functionalized if desired. While specific literature detailing these reactions for this compound is not abundant, these methodologies are widely applied to a vast range of heteroaryl carbohydrazides.

Table 1: General Conditions for Oxadiazole Formation from Heteroaryl Carbohydrazides
Reagent(s)Typical ConditionsProduct Type
Triethyl OrthoformateReflux5-(Pyrazolo[1,5-a]pyridin-4-yl)-1,3,4-oxadiazole
Aromatic Acid / POCl₃Reflux2-Aryl-5-(pyrazolo[1,5-a]pyridin-4-yl)-1,3,4-oxadiazole
1. CS₂ / KOH 2. I₂ / NaOH1. Stir at RT 2. Heat5-(Pyrazolo[1,5-a]pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

Synthesis of Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from this compound follows pathways analogous to those for oxadiazoles, but with sulfur-containing reagents to ensure the incorporation of sulfur into the heterocyclic ring.

A primary route to 2-amino-1,3,4-thiadiazoles involves the reaction of the carbohydrazide with an isothiocyanate. This addition reaction forms an N,N'-disubstituted thiosemicarbazide (B42300) intermediate. This intermediate can then be isolated and cyclized, typically under acidic conditions (e.g., using concentrated sulfuric acid or phosphoric acid), which promotes dehydration to yield the corresponding 2-(arylamino)-5-(pyrazolo[1,5-a]pyridin-4-yl)-1,3,4-thiadiazole.

Alternatively, 1,3,4-thiadiazole-2-thiones can be prepared by reacting the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. The reaction, usually carried out in a solvent such as ethanol, proceeds through a dithiocarbazate intermediate which, upon heating, cyclizes with the elimination of water to form the target thione. This method is efficient and provides a product that can be further alkylated at the sulfur atom to introduce additional diversity. Research on related pyrazole systems has demonstrated the utility of these approaches for creating thiadiazole-containing compounds. researchgate.netnih.gov

Table 2: Common Synthetic Routes to Thiadiazoles from Carbohydrazides
Reagent(s)IntermediateCyclization ConditionProduct Type
Aryl isothiocyanateN-Aryl-N'-(pyrazolo[1,5-a]pyridine-4-carbonyl)thiosemicarbazideConc. H₂SO₄, stir at RT2-(Arylamino)-1,3,4-thiadiazole
Carbon disulfide / KOHPotassium dithiocarbazateReflux in Ethanol1,3,4-Thiadiazole-2-thione

Preparation of Triazoles

The carbohydrazide functional group is also a key precursor for the synthesis of 4H-1,2,4-triazoles. The synthetic logic often involves the reaction of the carbohydrazide with a reagent that can provide the remaining nitrogen and carbon atoms needed to form the triazole ring.

One of the most versatile methods begins with the same thiosemicarbazide intermediate generated for thiadiazole synthesis (from the reaction of the carbohydrazide with an isothiocyanate). Instead of using acid for cyclization, treatment of the thiosemicarbazide with a base (such as sodium hydroxide or sodium ethoxide) promotes an alternative cyclization pathway. This intramolecular condensation results in the formation of a 4-aryl-5-(pyrazolo[1,5-a]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Another pathway involves the reaction of the carbohydrazide with carbon disulfide and potassium hydroxide to form the dithiocarbazate salt, which is then treated with hydrazine hydrate. researchgate.net This sequence introduces a second nitrogen atom and facilitates cyclization to the 4-amino-4H-1,2,4-triazole-3-thiol derivative. researchgate.net These triazole-thiols are valuable intermediates themselves, as the thiol group can be removed, oxidized, or displaced to generate a wide array of derivatives.

Table 3: Synthetic Pathways to 1,2,4-Triazoles from Carbohydrazides
Starting IntermediateReagent(s) for CyclizationTypical ConditionsProduct Type
N-Aryl-N'-(carbonyl)thiosemicarbazideNaOH or NaOEtReflux in Ethanol4-Aryl-1,2,4-triazole-3-thiol
Potassium dithiocarbazateHydrazine hydrateReflux4-Amino-1,2,4-triazole-3-thiol

Chemo-, Regio-, and Stereoselectivity in Synthesis

The chemo-, regio-, and stereoselectivity are critical aspects of the synthesis of the core Pyrazolo[1,5-a]pyridine architecture. The arrangement of substituents on the bicyclic system is determined by the specific synthetic route employed, and controlling this arrangement is key to modulating the compound's properties.

The traditional synthesis of the pyrazolo[1,5-a]pyridine ring system involves the 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne. sci-hub.se A significant drawback of this method is the potential lack of regiocontrol when using asymmetrically substituted N-amino-pyridinium salts, which can lead to a mixture of regioisomers. sci-hub.se

More contemporary methods have been developed to overcome these challenges and provide high levels of regioselectivity. One such strategy is the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds. acs.org This protocol offers predictable and high regioselectivity. For instance, the reaction of mono-3-substituted-N-aminopyridines with strong electron-donating groups (like methoxy (B1213986) or amino) exclusively yields 4-substituted pyrazolo[1,5-a]pyridines. acs.org Conversely, when electron-withdrawing groups are present on the pyridine ring, the reaction can also be directed to afford specific isomers in high yield. acs.org

Another regioselective method involves the cyclization of a versatile enamine intermediate. acs.org This approach allows for the regioselective formation of pyrazolo[1,5-a]pyridines from simple starting materials. acs.orgnih.gov The regiochemical outcome is dictated by the substitution pattern of the pyridine precursor and the reaction conditions chosen for the cyclization step. Both electron-donating and electron-withdrawing substituents are tolerated on the precursor, enabling access to a variety of substituted pyrazolo[1,5-a]pyridines with complete regiocontrol. sci-hub.seacs.org For example, using substituted pyridines, this method allows for the synthesis of unsymmetrical disubstituted pyrazolo[1,5-a]pyridines that are difficult to access via traditional cycloaddition methods. sci-hub.se

These modern synthetic strategies, which often proceed under mild, metal-free conditions, represent a significant advance in the field, allowing for the controlled and predictable synthesis of specific pyrazolo[1,5-a]pyridine regioisomers. organic-chemistry.org

Table 4: Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis
Synthetic MethodPrecursorsKey Factor Controlling RegioselectivityReference
1,3-Dipolar CycloadditionAsymmetric N-amino-pyridinium salt + AlkyneElectronic and steric nature of pyridine substituents (often yields mixtures) sci-hub.se
TEMPO-mediated [3+2] AnnulationN-aminopyridines + α,β-unsaturated compoundsElectronic nature of substituents on the N-aminopyridine ring acs.org
Enamine Intermediate CyclizationSubstituted Pyridines + Enamine precursorsReaction conditions and substituent position on the pyridine ring acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For pyrazolo[1,5-a]pyridine analogues, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a complete picture of the proton and carbon environments and their interconnections. nih.gov

The ¹H NMR spectrum provides critical information about the electronic environment of protons and their spatial relationship to neighboring protons. In the pyrazolo[1,5-a]pyridine ring system, the aromatic protons exhibit characteristic chemical shifts and coupling patterns.

For a compound like this compound, the protons on the pyridine and pyrazole rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). Based on data from related analogues, the H-5 and H-7 protons of the pyridine ring often show a doublet of doublets or triplet pattern, while the pyrazole ring protons (H-2 and H-3) appear as distinct singlets or doublets depending on substitution. chemicalbook.comacs.org For instance, in 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester, the pyridine H-4 proton appears as a singlet at δ 7.18 ppm. nih.gov

The carbohydrazide functional group (-CONHNH₂) introduces three distinct proton signals:

-NH- (Amide): A broad singlet, typically in the range of δ 8.0-10.0 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-NH₂ (Hydrazine): Another broad singlet, usually found more upfield than the amide NH, often between δ 4.0-5.0 ppm.

D₂O Exchange: Both the NH and NH₂ protons are exchangeable with deuterium. Upon addition of a drop of D₂O to the NMR sample, these signals would disappear, providing a definitive method for their identification.

Coupling constants (J-values) are invaluable for determining the connectivity of protons. In the pyridine ring, typical ortho-coupling (³JHH) is in the range of 6-9 Hz, meta-coupling (⁴JHH) is 1-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. These values help to unambiguously assign the positions of substituents on the pyridine portion of the fused ring system.

Interactive Table: Expected ¹H NMR Data for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~8.0 - 8.5d~2-3 HzCoupled to H-3
H-3~6.8 - 7.2d~2-3 HzCoupled to H-2
H-5~8.5 - 8.8d~7-8 HzCoupled to H-6
H-6~7.0 - 7.5t~7-8 HzCoupled to H-5 and H-7
H-7~7.6 - 8.0d~7-8 HzCoupled to H-6
-CONH-~9.0 - 10.0br s-D₂O exchangeable
-NH₂~4.5 - 5.5br s-D₂O exchangeable

The ¹³C NMR spectrum reveals the number and electronic environment of all unique carbon atoms in the molecule. For pyrazolo[1,5-a]pyridine analogues, the aromatic carbons of the fused ring system typically resonate in the δ 100-150 ppm range. acs.orgnih.gov The carbon atom of the carbonyl group (C=O) in the carbohydrazide moiety is particularly deshielded and is expected to appear significantly downfield, typically in the range of δ 160-175 ppm.

To aid in the assignment of carbon signals, DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments are employed. These techniques differentiate carbon atoms based on the number of attached protons:

DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) are absent.

DEPT-90: Shows only CH signals.

APT: Shows CH and CH₃ signals as positive peaks, while C and CH₂ signals appear as negative peaks.

By combining the information from the standard ¹³C spectrum with DEPT/APT experiments, each carbon signal can be assigned to a specific type (C, CH, CH₂, or CH₃), greatly simplifying the process of structural elucidation. For this compound, this would allow for the clear identification of the five CH carbons of the aromatic rings, the three quaternary carbons of the ring fusion and substitution, and the carbonyl carbon.

Interactive Table: Expected ¹³C NMR Data for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)DEPT/APT Signal
C-2~140 - 145CH
C-3~100 - 105CH
C-4~120 - 125C (Quaternary)
C-5~145 - 150CH
C-6~115 - 120CH
C-7~125 - 130CH
C-8a~148 - 152C (Quaternary)
C-3a~118 - 122C (Quaternary)
C=O~165 - 170C (Quaternary)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete molecular connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For the pyrazolo[1,5-a]pyridine core, COSY would show cross-peaks between H-2 and H-3 (if coupled) and a correlation network between H-5, H-6, and H-7, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). It allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). For example, the proton signal for H-5 would show a cross-peak to the carbon signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments, as it reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying the connectivity around quaternary carbons and for piecing together different fragments of the molecule. For instance, the amide proton (-CONH-) should show a correlation to the carbonyl carbon (C=O) and potentially to C-4 of the pyridine ring, confirming the attachment of the carbohydrazide group at the 4-position. Likewise, protons H-3 and H-5 would show correlations to the C-4 quaternary carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For a planar aromatic system like pyrazolo[1,5-a]pyridine, NOESY can confirm through-space proximity between adjacent protons, such as H-3 and H-5. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), leading to a unique spectral fingerprint. For this compound, the IR spectrum would be dominated by absorptions from the hydrazide group and the aromatic ring system. nih.gov

Key characteristic absorption bands would include:

N-H Stretching: The hydrazide group (-CONHNH₂) contains two types of N-H bonds. The -NH₂ group typically shows two distinct bands (symmetric and asymmetric stretching) in the 3450-3250 cm⁻¹ region. The amide N-H stretch usually appears as a single, often broader, band around 3300-3100 cm⁻¹. researchgate.net

C=O Stretching (Amide I band): This is a very strong and sharp absorption band, characteristic of the carbonyl group in the hydrazide. It is expected to appear in the range of 1680-1640 cm⁻¹. Its precise position can indicate the presence of hydrogen bonding. nih.gov

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found around 1640-1550 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the aromatic pyrazolo[1,5-a]pyridine ring system will produce a series of medium to sharp bands in the 1620-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₈H₈N₄O. The theoretical exact mass of its protonated molecular ion ([M+H]⁺) would be calculated and compared to the experimentally measured value.

Calculated Exact Mass for [C₈H₈N₄O + H]⁺: 177.0771 Da

Experimental Measurement: An HRMS experiment (e.g., ESI-TOF) would measure the m/z of the molecular ion. A result such as 177.0773 would be within the acceptable error margin (typically < 5 ppm), thus confirming the molecular formula C₈H₈N₄O. nih.gov

HRMS can also provide structural information through the analysis of fragmentation patterns. The molecule can be induced to break apart in the mass spectrometer, and the masses of the resulting fragments can provide clues about the molecule's connectivity.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a pure compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. This serves as a crucial check of purity and confirms the elemental composition. nih.govnih.gov

For this compound (C₈H₈N₄O):

Molecular Weight: 176.18 g/mol

The theoretical elemental composition is:

Carbon (C): (8 * 12.011 / 176.18) * 100% = 54.54%

Hydrogen (H): (8 * 1.008 / 176.18) * 100% = 4.58%

Nitrogen (N): (4 * 14.007 / 176.18) * 100% = 31.81%

Oxygen (O): (1 * 15.999 / 176.18) * 100% = 9.08%

An experimental result, for example, C, 54.51%; H, 4.62%; N, 31.78%, would be considered a good match (typically within ±0.4% of the theoretical values) and would validate the empirical formula of C₈H₈N₄O. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. For the pyrazolo[1,5-a]pyridine scaffold, DFT has been successfully used to analyze structural, electronic, and spectroscopic characteristics. rsc.orgnih.gov

The electronic structure of a molecule is defined by its molecular orbitals and their corresponding energy levels. The most critical of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. numberanalytics.com A smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrazolo[1,5-a]pyrimidine Analog Data is illustrative and based on calculations for similar heterocyclic systems.

ParameterEnergy (eV)Description
EHOMO-6.25Indicates electron-donating capability.
ELUMO-1.80Indicates electron-accepting capability.
ΔE (HOMO-LUMO Gap)4.45Relates to chemical reactivity and stability.

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrazolo[1,5-a]pyrimidine Derivative Values are representative and demonstrate the typical accuracy of GIAO-DFT calculations.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
C-2149.1150.3+1.2
C-3103.8104.5+0.7
C-5142.2143.1+0.9
C-6116.4117.0+0.6
C-7155.9156.5+0.6

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies.

For a molecule like this compound, the carbohydrazide side chain introduces conformational flexibility. MD simulations can explore the rotational barriers around the C-C and C-N bonds connecting the side chain to the rigid heterocyclic core. This analysis helps identify the most stable conformers in different environments (e.g., in a vacuum or in solution) and the energy required to transition between them. Studies on related tetrahydropyrazolo[1,5-a]pyrimidines have shown that the bicyclic core can exist in different conformations, with some being conformationally stable and others being labile systems with facile interconversion. mdpi.com Understanding the conformational landscape is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and how it interacts with target receptors.

Reaction Mechanism Studies and Transition State Analysis (e.g., Semi-Empirical AM1 Calculations)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and identifying transient intermediates and transition states. While high-level DFT is often used, faster semi-empirical methods like Austin Model 1 (AM1) can also provide valuable qualitative insights, especially for larger systems or initial explorations.

In Silico ADMET Prediction (excluding clinical pharmacokinetic profiles)

Before a compound can be considered for development as a therapeutic agent, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models use a compound's structure to estimate these properties, allowing for early-stage screening and prioritization of candidates. Numerous studies on pyrazolo[1,5-a]pyrimidine and pyrazole derivatives have utilized such predictions. nih.govelsevier.commdpi.com

These models can predict key physicochemical parameters like lipophilicity (logP), aqueous solubility, and plasma protein binding. They also estimate properties such as human intestinal absorption (HIA) and permeability across biological barriers like the Caco-2 cell line model. For instance, in silico studies on a series of pyrazolo[1,5-a]pyrimidines indicated good human intestinal absorption and moderate Caco-2 cell permeability. mdpi.com

A critical component of in silico screening is the prediction of potential toxicity. Computational models can assess a range of toxicity endpoints, helping to flag problematic compounds early in the discovery process. These assessments often include predictions for mutagenicity (e.g., the AMES test), carcinogenicity, and cardiotoxicity (e.g., inhibition of the hERG potassium channel, which can lead to arrhythmia). nih.govmdpi.com

For various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, theoretical toxicity assessments have been performed. nih.govacs.org In one such study, the carcinogenicity test was predicted to be negative for most compounds, while the hERG test presented a medium risk. nih.gov Another study on pyrazole-fused analogues predicted low risks for hERG blockade and mutagenicity. acs.orgnih.gov These predictive models are essential for guiding the design of safer chemical entities.

Table 3: Representative In Silico ADMET and Toxicity Predictions for a Pyrazolo[1,5-a]pyrimidine Analog These values are illustrative and derived from computational models for similar scaffolds.

PropertyPredicted Value/OutcomeImplication
Human Intestinal Absorption (HIA)>80%Good potential for oral absorption.
Caco-2 PermeabilityModerateSuggests moderate ability to cross the intestinal barrier.
AMES MutagenicityNegativeLow risk of being a mutagen.
Carcinogenicity (Mouse)NegativeLow risk of being a carcinogen in this model.
hERG InhibitionMedium RiskPotential for cardiotoxicity; requires experimental validation.

Pharmacokinetic Property Prediction (e.g., Lipinski's Rule of Five, Drug-Likeness)

The assessment of drug-likeness and pharmacokinetic properties is a critical early step in drug discovery, helping to filter out compounds with a low probability of becoming orally bioavailable drugs. These predictions are often guided by established principles such as Lipinski's Rule of Five and Veber's rules. cmjpublishers.com

Lipinski's Rule of Five is a widely used guideline to evaluate the potential for a compound to be orally active. drugbank.com The rule establishes four simple physicochemical parameter cutoffs: a molecular mass less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (logP) not greater than 5. drugbank.com An orally active drug, according to the rule, should not violate more than one of these conditions. drugbank.com

Computational studies on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyridine-4-carbohydrazide derivatives, have shown that these scaffolds can be modified to produce compounds with favorable pharmacokinetic profiles. cmjpublishers.comnih.gov In silico analyses of various pyrazolo[1,5-a]pyrimidine derivatives have confirmed that many of these compounds adhere to Lipinski's rule of five. nih.govmdpi.com Similarly, designed derivatives of pyridine-4-carbohydrazide have demonstrated enhanced physicochemical characteristics that align with both Lipinski's and Veber's rules. cmjpublishers.com

Other important parameters in drug-likeness prediction include the topological polar surface area (TPSA), which is a good indicator of drug transport properties and oral absorption. mdpi.com The percentage of absorption (%ABS) can be calculated from the TPSA value. mdpi.com Studies on pyrazolo[1,5-a]pyrimidines have shown that derivatives can possess high absorption percentages. mdpi.com

ParameterLipinski's GuidelineSignificance
Molecular Weight (MW) < 500 DaInfluences size-dependent absorption and diffusion.
Hydrogen Bond Donors (HBD) ≤ 5Affects solubility and membrane permeability.
Hydrogen Bond Acceptors (HBA) ≤ 10Impacts solubility and receptor binding.
LogP (Partition Coefficient) ≤ 5Measures lipophilicity, affecting solubility and permeability.
Topological Polar Surface Area (TPSA) < 140 Ų (for oral bioavailability)Predicts drug transport properties and membrane penetration.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as those derived from the pyrazolo[1,5-a]pyridine scaffold, to the active site of a target protein or enzyme. ekb.egarabjchem.org This method provides insights into the molecular basis of a compound's biological activity. arabjchem.org

Derivatives of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores have been the subject of numerous docking studies to elucidate their mechanisms of action against various biological targets. These targets include protein kinases (e.g., VEGFR-2, CDK2, p38), phosphodiesterase 4 (PDE4), and microbial enzymes, which are implicated in diseases like cancer, inflammation, and infections. ekb.egnih.govnih.govnih.gov

Binding mode analysis reveals the specific interactions between a ligand and the amino acid residues within the active site of a receptor. These interactions are crucial for the stability of the ligand-receptor complex and the biological activity of the compound. researchgate.net

For pyrazolo[1,5-a]pyridine and related scaffolds, docking studies have identified several key types of interactions:

Hydrogen Bonding: This is a critical interaction for anchoring the ligand within the binding pocket. For example, docking studies of pyrazolo[1,5-a]pyridine analogues as PDE4 inhibitors showed crucial hydrogen bond interactions with residues such as Asp392, Asn395, Tyr233, and Gln443. nih.gov In another study, docking of a potent pyrazolo[1,5-a]pyrimidine derivative into the VEGFR-2 active site also highlighted key hydrogen bonds. ekb.eg

Hydrophobic Interactions: These interactions with nonpolar residues in the active site contribute significantly to binding affinity.

π-π Stacking: The aromatic rings present in the pyrazolo[1,5-a]pyridine scaffold can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Histidine (His). nih.gov For instance, pharmacophoric features of PDE4 inhibitors exhibited π-π stacking with His234, Phe414, and Phe446 residues. nih.gov

Target EnzymeScaffoldKey Interacting ResiduesType of Interaction
PDE4 Pyrazolo[1,5-a]pyridineAsp392, Asn395, Gln443Hydrogen Bonding nih.gov
PDE4 Pyrazolo[1,5-a]pyridineHis234, Phe414, Phe446π-π Stacking nih.gov
VEGFR-2 Pyrazolo[1,5-a]pyrimidine(Specific residues)Hydrogen Bonding ekb.eg
PfPMT Pyrazolo[1,5-a]pyrimidineAsn137, Ser134Hydrogen Bonding eijppr.com
Tubulin Pyrazolo[1,5-a]pyrimidineα and β tubulin residuesMultiple interactions nih.gov

Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). ekb.eg Lower binding energy values typically indicate a more stable ligand-receptor complex and potentially higher potency of the compound. These scores are used to rank different compounds and prioritize them for synthesis and biological testing.

For example, the binding affinity for a potent pyrazolo[1,5-a]pyrimidine derivative targeting the VEGFR-2 enzyme was calculated, with its energy score compared to a reference ligand to validate the docking procedure. ekb.eg In studies of pyrazolo[1,5-a]pyrimidine analogues docked into the active site of the PfPMT enzyme, binding energies were calculated to be in a similar range, indicating comparable binding interactions for the series of compounds. eijppr.com The binding efficacies can be further refined using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, which has been applied to pyrazolo[1,5-a]pyridine analogues to calculate binding free energies. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. researchgate.net

For the pyrazolo[1,5-a]pyridine/pyrimidine scaffold, pharmacophore models have been developed based on a set of known active inhibitors against a particular target. A study on pyrazolo[1,5-a]pyridine analogues as PDE4 inhibitors led to the development of a five-point pharmacophore model (AHHRR), which identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for PDE4 inhibition. nih.gov

Once a pharmacophore model is generated and validated, it can be used as a 3D query in a process called virtual screening . nih.gov This involves searching large chemical databases (like ZINC) to identify novel compounds that match the pharmacophoric features. nih.gov The retrieved "hits" are then subjected to further evaluation, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to select the most promising candidates for synthesis and biological testing. nih.gov This approach has been successfully used to identify novel pyrazolo[1,5-a]pyrimidine derivatives as potential inhibitors of enzymes like InhA, a key target in Mycobacterium tuberculosis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying how changes in molecular structure (represented by molecular descriptors) affect activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. cmjpublishers.comresearchgate.net

QSAR studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives to understand the structural requirements for their activity as inhibitors of targets like Pim-1/2 kinases. researchgate.net In a typical QSAR study, a dataset of compounds with known biological activities is used. Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. Statistical techniques, such as multiple linear regression, are then employed to build a model that links these descriptors to the observed activity. researchgate.net

The quality and predictive power of a QSAR model are assessed using several statistical parameters:

Regression Coefficient (R²): Indicates the goodness of fit of the model.

Cross-validated R² (q²): Measures the predictive ability of the model through internal validation.

Fisher's Test Value (F-value): Assesses the statistical significance of the model. nih.gov

A study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors developed a 3D-QSAR model with a high regression coefficient (R² = 0.9545) and cross-validated coefficient (r² = 0.8147), indicating a robust and predictive model. nih.gov Such models provide valuable insights into the key structural features that govern the biological activity of the pyrazolo[1,5-a]pyridine scaffold.

Mechanistic Investigations of Biological Activities in in Vitro Systems

In Vitro Enzyme Inhibition Studies

Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) core have demonstrated a broad range of enzyme inhibitory activities, positioning them as promising candidates for therapeutic development.

Protein Kinase Inhibition Profiles

The pyrazolo[1,5-a]pyrimidine nucleus is a versatile scaffold for developing potent protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.gov This class of compounds has been shown to inhibit a wide array of kinases through both ATP-competitive and allosteric mechanisms. nih.gov

Key kinases targeted by these derivatives include:

Casein Kinase 2 (CK2): Certain 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines have been identified as micromolar inhibitors of CK2. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR-targeting pyrazolo[1,5-a]pyrimidine derivatives have shown potential in the context of non-small cell lung cancer (NSCLC). nih.gov

B-Raf and MEK: The inhibitory effects on B-Raf and MEK kinases are particularly relevant in melanoma research. nih.gov Specific pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been identified as B-Raf kinase inhibitors. nih.gov A series of C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides were also developed as potent B-Raf inhibitors, with some enhancing cellular activity and solubility. mdpi.com

Phosphodiesterase (PDE4), B-cell lymphoma 6 (BCL6), and Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1): The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors against these targets. nih.gov

Cyclin-Dependent Kinases (CDK1/2): These critical cell cycle regulators are also inhibited by pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Table 1: Inhibition of Various Protein Kinases by Pyrazolo[1,5-a]pyrimidine Derivatives This table is representative of the types of data found in the cited literature and may not correspond to a single study.

Compound TypeTarget KinaseActivity (IC50)Reference
Pyrazolo[1,5-a]pyrimidine-3-carboxylateB-RafSub-micromolar nih.gov
N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)benzamideB-RafLow micromolar mdpi.com
4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidineCK2Micromolar nih.gov
Pyrazolo[1,5-a]pyrimidine derivativeEGFRPotent Inhibition nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibitory Effects

Derivatives of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine have been investigated as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes. Many of these compounds exhibit selective inhibition of COX-2, an inducible enzyme involved in inflammatory responses, over the constitutive COX-1 enzyme, which is associated with gastrointestinal side effects. semanticscholar.org

In one study, a series of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their COX inhibitory activity. The compounds displayed IC₅₀ values ranging from 4.909 to 57.53 µM against COX-1 and from 3.289 to 124 µM against COX-2. semanticscholar.org Notably, two pyrazole derivatives, 4c and 5b, were found to be the most active. semanticscholar.org Another study on pyrazole-pyridazine hybrids also identified compounds with potent and selective COX-2 inhibition, with trimethoxy derivatives 5f and 6f showing higher activity than the reference drug celecoxib. ekb.eg

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Representative Pyrazole and Pyrazolo-Hybrid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyrazole derivative 4c9.8354.5972.14 semanticscholar.org
Pyrazole derivative 5b4.9093.2891.49 semanticscholar.org
Pyrazole-pyridazine 5f>1001.50>66.67 ekb.eg
Pyrazole-pyridazine 6f>1001.15>86.95 ekb.eg
Celecoxib (Reference)5.4392.1642.51 semanticscholar.org
Meloxicam (Reference)1.8795.4090.35 semanticscholar.org

Dual Inhibition of Phosphoinositide 3-Kinase (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

While no studies explicitly report dual inhibition of both PI3K and VEGFR-2 by a single Pyrazolo[1,5-a]pyridine-4-carbohydrazide derivative, compounds with the pyrazolo[1,5-a]pyridine or related pyrazole scaffolds have shown potent, independent inhibitory activity against each of these crucial cancer-related kinases.

VEGFR-2 Inhibition: The inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated strategy for cancer treatment. researchgate.net Pyrazole-based derivatives have been designed and synthesized as effective VEGFR-2 inhibitors. researchgate.net For instance, compound 6b, a N-mannich pyrazole-5-ol derivative, exhibited promising dual inhibition of VEGFR-2 and CDK-2, with a VEGFR-2 IC₅₀ of 0.2 μM. researchgate.net

PI3K Inhibition: The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine ring systems are prominent scaffolds for potent PI3K inhibitors. Structure-activity relationship (SAR) studies have led to the discovery of compounds with high potency and selectivity for specific PI3K isoforms. One study reported a pyrazolo[1,5-a]pyridine derivative (compound 5x) with a p110α IC₅₀ of 0.9 nM. More recently, a series of pyrazolopyridine derivatives were developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, with compound 20e displaying IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively.

Inhibition of Influenza A Virus Polymerase (PA-PB1 interface)

The heterotrimeric RNA-dependent RNA polymerase (RdRp) of the influenza virus, composed of PA, PB1, and PB2 subunits, is an attractive target for antiviral drug development. Disrupting the protein-protein interactions (PPIs) necessary for the assembly of this complex, particularly the interface between the PA and PB1 subunits, is a promising therapeutic strategy.

Derivatives with pyrazolo[1,5-a]pyrimidine and the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been identified as effective inhibitors of this PA-PB1 interaction. nih.gov In the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based inhibitors, a carbohydrazide (B1668358) derivative was utilized as a key intermediate, highlighting the relevance of the carbohydrazide functional group in developing compounds for this target. nih.gov A 3-cyano-4,6-diphenyl-pyridine derivative (1e) showed good activity as a PA-PB1 interaction inhibitor with an IC₅₀ value of 52.6 µM while being non-cytotoxic. Another hybrid molecule (compound 36), which merged a 1,2,4-triazolopyrimidine nucleus with a cycloheptathiophene-3-carboxamide core, emerged as a highly potent PA-PB1 interaction inhibitor with an IC₅₀ of 1.1 µM.

In Vitro Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

The antiproliferative and cytotoxic potential of compounds derived from the pyrazolo[1,5-a]pyridine scaffold has been evaluated against a variety of human cancer cell lines, demonstrating significant activity.

In Vitro Antimicrobial and Antiparasitic Activities

Antileishmanial Activity

The antileishmanial potential of the pyrazole scaffold, a core component of this compound, has been investigated through the synthesis and evaluation of various derivatives. While direct studies on this compound were not found, related pyrazolopyridine and pyrazole structures have demonstrated notable in vitro activity against Leishmania species.

A series of pyrazolo(dihydro)pyridines were assessed for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. scispace.com Among the synthesized compounds, two derivatives in particular, 6d and 6j, showed superior activity against intracellular amastigotes compared to the reference drug miltefosine. scispace.com Compound 6j exhibited an IC₅₀ value of 4.05 µM against amastigotes and 7.19 µM against promastigotes. scispace.com Similarly, compound 6d was effective with IC₅₀ values of 7.36 µM and 9.59 µM against amastigotes and promastigotes, respectively. scispace.com

Further research into other related heterocyclic systems has shown that pyrazolo[3,4-b]-pyridines and pyrazolo[1,5-a]-pyrimidines possess antileishmanial properties against Leishmania mexicana. acs.org The IC₅₀ values for these compounds against promastigotes ranged from 6 to 89 μM. acs.org Additionally, studies on a different set of pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes identified seven compounds with significant activity, displaying IC₅₀ values between 34.79 and 43.55 μg/mL, which was more potent than the standard drug Glucantime (IC₅₀ of 97.31 μg/mL). google.com

In Vitro Antileishmanial Activity of Pyrazolopyridine Derivatives Against L. donovani
CompoundTarget StageIC₅₀ (µM)Reference
Compound 6jAmastigotes4.05 scispace.com
Compound 6jPromastigotes7.19 scispace.com
Compound 6dAmastigotes7.36 scispace.com
Compound 6dPromastigotes9.59 scispace.com

Antibacterial and Antifungal Evaluations

The Pyrazolo[1,5-a]pyridine scaffold is recognized for its significant antibacterial and antifungal properties. mdpi.com Derivatives of this class have shown potent activity against a range of pathogenic microbes, including drug-resistant strains of Mycobacterium tuberculosis.

A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives demonstrated excellent in vitro potency against the drug-susceptible H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from <0.002 to 0.381 μg/mL. acs.org These compounds retained their high activity against drug-resistant strains, including isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb. acs.org Notably, the MIC values against an rRMP strain were between <0.002 and 0.004 μg/mL. acs.org Another study confirmed the potent antituberculosis activity of pyrazolo[1,5-a]pyridine compounds, with MIC values below 0.1 μg/mL and some reaching 0.01 μg/mL. google.com

The antibacterial activity of this scaffold extends beyond mycobacteria. Certain pyrazolo[1,5-a]pyridine derivatives exhibited promising activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas putida, Salmonella typhi) bacteria, with MIC values in the range of 4-8 μg/mL. acs.org

In terms of antifungal activity, pyrazolo[1,5-a]pyridines have also been evaluated. Compounds that showed strong antibacterial action were also found to have pronounced antifungal activity against Aspergillus niger and Candida albicans, with MIC values between 8 and 16 μg/mL. acs.org

In Vitro Antimicrobial Activity of Pyrazolo[1,5-a]pyridine Derivatives
Compound ClassMicroorganismActivity (MIC)Reference
Pyrazolo[1,5-a]pyridine-3-carboxamidesM. tuberculosis H37Rv&lt;0.002 - 0.381 µg/mL acs.org
Pyrazolo[1,5-a]pyridine-3-carboxamidesRifampicin-Resistant Mtb&lt;0.002 - 0.004 µg/mL acs.org
Pyrazolo[1,5-a]pyridinesGram-Positive & Gram-Negative Bacteria4 - 8 µg/mL acs.org
Pyrazolo[1,5-a]pyridinesAspergillus niger & Candida albicans8 - 16 µg/mL acs.org

Anti-biofilm Activity (e.g., against Candida albicans)

Biofilms are a significant challenge in treating microbial infections due to their inherent resistance to conventional antimicrobial agents. The pyrazolo[1,5-a]pyridine scaffold and related pyrazole structures have been explored for their ability to inhibit biofilm formation.

A study involving the edible mushroom Agrocybe aegerita identified a pyrazolo[1,5-a]pyridine derivative, specifically 3-methyl-2-phenyl-pyrazolo[1,5-a]pyridine, as a component of its extract. nih.govresearchgate.net This extract demonstrated significant anti-biofilm activity, showing a 72.35% inhibition of biofilm formation in the pathogenic bacterium Pseudomonas aeruginosa PAO1. nih.govresearchgate.net

While this provides a direct link between a pyrazolo[1,5-a]pyridine derivative and anti-biofilm activity, research on related pyrazole compounds has shown efficacy specifically against Candida albicans. A series of pyrazole-4-carboxamides were evaluated for their ability to inhibit C. albicans biofilm formation. researchgate.net Several of these compounds demonstrated a strong inhibitory effect, with biofilm formation inhibition percentages ranging from 60% to 73%. researchgate.net The most active molecule in that study, ethyl 5-(4-(2-(4-chlorophenoxy)acetamido)benzamido)-1-methyl-1H-pyrazole-4-carboxylate, had a Biofilm Inhibitory Concentration 50% (BIC₅₀) of 0.01 µM. researchgate.net

Antiviral Activity (e.g., against Enteroviruses)

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as a promising class of antiviral agents. Research has highlighted their potent and broad-spectrum activity against non-polio enteroviruses, which are significant human pathogens.

One study focused on the development of pyrazolopyridine-containing small molecules with activity against multiple strains of Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3). acs.org The mechanistic investigation, through serial viral passage experiments and thermal shift binding assays, suggested that these compounds exert their antiviral effect by targeting the viral protein 2C. acs.org The pyrazolopyridine inhibitors discovered were described as one of the most potent classes of compounds with broad-spectrum activity against these enteroviruses reported to date. acs.org Other research has also noted the investigation of pyrazolo[1,5-a]pyridine derivatives as antiherpetic agents. nih.gov

Receptor Binding and Modulation Studies

Dopamine (B1211576) D₄ Receptor Ligand Binding (In Vitro)

The pyrazolo[1,5-a]pyridine scaffold has been successfully utilized to develop high-affinity ligands for the dopamine D₄ receptor (D₄R). A series of fluoro-substituted aminomethyl-substituted pyrazolo[1,5-a]pyridines were synthesized and evaluated, demonstrating high affinity for the D₄R with Kᵢ values in the low nanomolar range (1.3–28 nM). figshare.com

Certain derivatives within this class, such as the para-fluoroethoxy-substituted compounds, not only showed high affinity but also outstanding subtype selectivity of more than three orders of magnitude for D₄R over the D₂ and D₃ receptor subtypes. figshare.com Further studies on di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives also yielded compounds with excellent pharmacological profiles. acs.org One carbonitrile derivative, FAUC 327, combined a high D₄ affinity (Kᵢ = 1.5 nM) and significant selectivity with partial agonist activity (EC₅₀ = 1.5 nM). acs.org In vitro autoradiography in rat brain sections confirmed specific binding in regions consistent with known D₄R distribution. figshare.com

In Vitro Dopamine D₄ Receptor Binding Affinity of Pyrazolo[1,5-a]pyridine Derivatives
Compound Class/NameBinding Affinity (Kᵢ)Reference
Fluoro-substituted analogs (3a-3h)1.3 - 28 nM figshare.com
Carbonitrile 11a (FAUC 327)1.5 nM acs.org

Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonism (In Vitro)

Pyrazolo[1,5-a]pyridine derivatives have been extensively investigated as selective antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor, a key component in the physiological response to stress. A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were designed, synthesized, and evaluated for their CRF₁ receptor antagonism. acs.orgfigshare.com

Structure-activity relationship (SAR) studies led to the identification of highly potent compounds. acs.org The most prominent compound to emerge from this research, designated as 46 (E2508), demonstrated potent in vitro activity as a CRF₁ receptor antagonist. figshare.com This compound was noted for its excellent drug-like properties and subsequently advanced into clinical trials. acs.orgfigshare.com The development of this class of compounds highlights the utility of the pyrazolo[1,5-a]pyridine scaffold for creating effective modulators of the CRF₁ receptor. researchgate.net

Elucidation of Molecular Mechanisms and Signaling Pathways (In Vitro)

In vitro studies are crucial for dissecting the precise molecular mechanisms by which a compound exerts its biological effects. For this compound, while direct mechanistic data is limited, investigations into closely related analogs within the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families provide significant insights into its potential interactions with cellular signaling pathways and biosynthetic processes.

Impact on Downstream Signaling Pathways (e.g., Ras/Erk, PLC-γ, PI3K/Akt related to TRK inhibitors)

The Pyrazolo[1,5-a]pyridine scaffold is a key structural feature in the development of various kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRKs). Activation of TRK receptors by neurotrophins leads to the initiation of several downstream signaling cascades that are critical for cell survival, proliferation, and differentiation. mdpi.com Key among these are the Ras/MAPK (Erk) pathway and the PI3K/Akt pathway. mdpi.comnih.gov

While research on this compound as a TRK inhibitor is not specifically documented, extensive studies on the closely related pyrazolo[1,5-a]pyrimidine scaffold offer a strong inferential basis for its potential mechanism. Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of TRK kinases (TrkA, TrkB, and TrkC). mdpi.comnih.gov The inhibition of these receptors by such compounds effectively blocks their transphosphorylation, thereby preventing the activation of downstream effectors. mdpi.com

In vitro enzymatic and cellular assays have demonstrated that pyrazolo[1,5-a]pyrimidine-based TRK inhibitors can achieve potent inhibition of TRK kinases at nanomolar concentrations. For instance, certain picolinamide-substituted derivatives showed excellent enzymatic inhibition of TrkA with IC₅₀ values as low as 1.7 nM. mdpi.comnih.gov This upstream inhibition is known to directly suppress the signaling flux through both the PI3K/Akt and Ras/Erk pathways, which are often constitutively active in cancers with NTRK gene fusions. mdpi.com The functional consequence is the induction of apoptosis and inhibition of proliferation in cancer cells dependent on TRK signaling.

Table 1: In Vitro Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives Against TRK Kinases
Compound ClassTarget KinaseReported IC₅₀ (nM)Reference
Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkA1.7 mdpi.comnih.gov
Amino-substituted pyrazolo[1,5-a]pyrimidinesTrkA, TrkB, TrkC<1 nih.gov
Pyrrolidine-substituted pyrazolo[1,5-a]pyrimidinesTrkA (KM12 cell)0.1 - 0.2 mdpi.com

Interference with Mycolic Acid Synthesis (for antitubercular agents)

The Pyrazolo[1,5-a]pyridine core is a validated scaffold for the development of potent antitubercular agents. nih.govnih.gov Specifically, derivatives of Pyrazolo[1,5-a]pyridine-3-carboxamide, a very close structural analog to the carbohydrazide, have demonstrated excellent in vitro potency against drug-susceptible (H37Rv) and drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov

The mechanism of action for many antitubercular drugs involves the inhibition of mycolic acid synthesis, a crucial component of the unique and impermeable mycobacterial cell wall. The "carbohydrazide" moiety of the subject compound is chemically identical to pyridine-4-carbohydrazide, the chemical name for the frontline anti-TB drug isoniazid (B1672263) (INH). The primary mechanism of action of isoniazid is the inhibition of InhA, the enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the elongation of fatty acids that are precursors to mycolic acids. nih.gov

Given that this compound is a hybrid structure combining the potent antitubercular pyrazolo[1,5-a]pyridine scaffold with the mycolic acid-inhibiting carbohydrazide (isoniazid) moiety, it is highly plausible that its mechanism involves interference with mycolic acid biosynthesis. This dual-action potential could be advantageous in overcoming drug resistance.

Table 2: In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
Compound DerivativeMtb StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Diaryl-substituted PPAH37Rv (drug-susceptible)<0.002 - 0.381 nih.gov
Diaryl-substituted PPAINH-resistant<0.002 - 0.465 nih.gov
Diaryl-substituted PPARMP-resistant<0.002 - 0.004 nih.gov
N-benzyl PPA (Compound 5k)H37Rv (drug-susceptible)0.004 nih.gov

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridine 4 Carbohydrazide Analogues

Influence of Substituent Patterns on the Pyrazolo[1,5-a]pyridine (B1195680) Core

Substituent Effects at C-6, C-4, N-1, and C-3 Positions

Modifications at various positions of the pyrazolo[1,5-a]pyridine ring have been shown to have a profound impact on biological activity.

C-6 Position: The introduction of substituents at the C-6 position has been explored to enhance antiviral potency. A series of C-6 substituted pyrazolo[1,5-a]pyridines demonstrated potent activity against herpes simplex viruses. nih.gov The developed synthetic methodology allowed for a diverse range of analogues, enabling modifications to physicochemical properties like lipophilicity while maintaining potency. nih.gov

C-4 Position: The C-4 position is critical for the attachment of the carbohydrazide (B1668358) moiety. Alterations at this position directly impact the presentation of this key functional group to its biological target. While direct SAR studies on C-4 substituents of the core itself are less common, the necessity of the carbohydrazide at this position for certain biological activities is well-established.

C-3 Position: The C-3 position has been a focal point for SAR studies, particularly in the context of antiviral agents. Research on pyrazolo[1,5-a]pyridine antiherpetics revealed that significant changes in antiviral activity are observed with alterations to the heteroatom basicity and the orientation of the group at the C-3 position. nih.gov These findings have helped to elaborate the minimal pharmacophore required for the potency of this class of antiviral agents. nih.gov

Role of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic rings as substituents on the pyrazolo[1,5-a]pyridine core can lead to significant improvements in biological activity. These groups can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding, which can enhance binding affinity and specificity.

For instance, in a series of 1H-pyrazolo[3,4-b]pyridine carbohydrazide derivatives, the presence of a phenyl group at the C-6 position was found to be crucial for trypanocidal activity. researchgate.net This highlights the importance of specific aromatic substitutions in defining the biological profile of these compounds. The pyridine (B92270) ring itself, being a nitrogen-bearing heterocycle, plays a crucial role in the biological attributes of its analogues by influencing enzyme activity. rsc.org

Impact of Lipophilicity and Steric Bulk on Biological Activity

Lipophilicity, often quantified by the partition coefficient (log P), and the steric bulk of substituents are critical physicochemical parameters that govern the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov

Lipophilicity: An optimal level of lipophilicity is often required for a compound to effectively cross biological membranes and reach its target. In a study of imidazo[1,2-a]pyridine (B132010) derivatives, a good correlation was found between anti-parasitic activity and the experimentally determined log P values. researchgate.net Similarly, for pyrazolo[3,4-b]pyridine carbohydrazide derivatives, differences in lipophilicity and molecular volume among analogues were found to be relevant for their biological activity against Trypanosoma cruzi. nih.govscielo.br A more lipophilic character was suggested to allow for better penetration through the parasite's plasma membrane. scielo.br

Steric Bulk: The size and shape of substituents can influence how a molecule fits into the binding site of its target. In a series of N-alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines, increasing the size and lipophilicity of cycloalkyl amine substituents at the 4-position generally enhanced potency at both mGlu₁ and mGlu₅ receptors. nih.gov This suggests that larger, bulkier groups can form more favorable interactions within the receptor's binding pocket.

Stereoelectronic Complementarity for Biological Activity

The concept of stereoelectronic complementarity refers to the precise matching of the three-dimensional shape and electronic properties of a ligand with its biological target. This is a fundamental principle in drug design. For pyrazolo[1,5-a]pyridine-4-carbohydrazide analogues, the specific arrangement of atoms and the distribution of electron density are crucial for achieving optimal biological activity.

The complementarities of stereoelectronic and physicochemical aspects were found to be relevant for the trypanocidal activity of 1H-pyrazolo[3,4-b]pyridine carbohydrazide derivatives. nih.gov The rigid nature of the pyrazolo[1,5-a]pyridine scaffold provides a fixed framework upon which substituents can be placed to achieve the desired stereoelectronic profile for effective target interaction.

Structure-Activity Relationships of the Carbohydrazide Moiety

The carbohydrazide moiety (-CONHNH₂) is a key functional group in this class of compounds and is known to be an important pharmacophore in various therapeutically useful substances. nih.gov Its ability to form multiple hydrogen bonds makes it a critical component for interacting with biological targets.

Effects of N'-Substituents on Activity

Modification of the terminal nitrogen (N') of the carbohydrazide group by introducing various substituents is a common strategy to modulate the biological activity of this compound analogues.

In the development of trypanocidal agents based on the 1H-pyrazolo[3,4-b]pyridine scaffold, the N'-substituted-phenylmethylene moiety was found to be important. Specifically, an N'-4-hydroxyphenylmethylene derivative exhibited the best activity profile against both forms of T. cruzi. researchgate.net This indicates that the hydroxyl substituent on the phenyl ring is a key feature for activity, likely by participating in crucial hydrogen bonding interactions with the target enzyme. researchgate.net

Compound/Series Modification Effect on Biological Activity
C-6 substituted pyrazolo[1,5-a]pyridinesIntroduction of various substituents at C-6Maintained potent anti-herpes virus activity while allowing for modification of physicochemical properties like lipophilicity. nih.gov
Pyrazolo[1,5-a]pyridine antiherpeticsAlterations of the heteroatom basicity and orientation of the group at C-3Significant changes in antiviral activity, helping to define the minimal pharmacophore for potency. nih.gov
1H-pyrazolo[3,4-b]pyridine carbohydrazidesPresence of a phenyl group at C-6Crucial for trypanocidal activity. researchgate.net
Imidazo[1,2-a]pyridine derivativesVariation in lipophilicity (log P)Good correlation between lipophilicity and anti-parasitic activity. researchgate.net
N-alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-aminesIncreasing size and lipophilicity of cycloalkyl amines at the 4-positionGenerally enhanced potency at mGlu₁ and mGlu₅ receptors. nih.gov
1H-pyrazolo[3,4-b]pyridine carbohydrazidesN'-(4-hydroxyphenylmethylene) substituent on the carbohydrazideExhibited the best trypanocidal activity profile, indicating the importance of the hydroxyl group. researchgate.net

Role of the Amide Linkage

The amide linkage, specifically the carbohydrazide moiety in this compound and its analogues, is a crucial pharmacophoric feature that significantly influences their biological activity. This functional group is instrumental in forming key interactions with biological targets. The carbohydrazide function represents an important pharmacophoric group in several classes of therapeutically useful substances. nih.govresearchgate.net

In the context of antitubercular agents, the pyridine-4-carbohydrazide scaffold, famously represented by isoniazid (B1672263), is a cornerstone of treatment. Its efficacy is tied to the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall. cmjpublishers.com For this compound analogues, the amide linkage participates in hydrogen bonding, which is often essential for the ligand-receptor binding that precedes a biological response. Modifications to this linkage, for instance, by creating Schiff base derivatives, can significantly alter the physicochemical properties of the compounds, including their lipophilicity and electronic characteristics, thereby impacting their therapeutic potential. cmjpublishers.com

Identification of Key Pharmacophoric Features for Specific Biological Targets

The pyrazolo[1,5-a]pyridine core is a versatile scaffold found in a number of approved drugs and clinical candidates. For analogues of this compound, specific pharmacophoric features have been identified that are crucial for their activity against particular biological targets.

In the context of trypanocidal activity, derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide have shown selective activity against intracellular amastigotes of Trypanosoma cruzi. nih.gov This indicates that specific substitutions on the pyrazolopyridine core are key to targeting this parasite.

The following table summarizes the antitubercular activity of selected pyrazole-based pyridine-4-carbohydrazide derivatives.

CompoundTarget OrganismMIC (µg/mL)
6q M. tuberculosis H37Rv0.125
6q Ethambutol-resistant Mtb0.03
6q Streptomycin-resistant Mtb0.03
6q Rifampicin-resistant Mtb0.25

Correlation of Molecular Properties with Biological Responses

The biological activity of this compound analogues is closely correlated with their molecular properties, such as lipophilicity, electronic effects of substituents, and steric factors.

Structure-activity relationship studies on 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives revealed that the introduction of a strong electron-withdrawing group, such as fluorine at the C6 position, led to a loss of trypanocidal activity against trypomastigotes. nih.gov This highlights the sensitivity of the biological response to electronic modifications of the scaffold.

The table below illustrates the impact of a substituent on the trypanocidal activity of a pyrazolo[3,4-b]pyridine-4-carbohydrazide derivative.

Compound Base StructureSubstituent at C6Biological Activity
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazideNoneActive against intracellular amastigotes
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazideFluorineLoss of activity against trypomastigotes

Applications in Organic Synthesis and Material Science

Pyrazolo[1,5-a]pyridine-4-carbohydrazide as a Versatile Synthetic Intermediate

This compound is a valuable synthetic intermediate due to the high reactivity of the carbohydrazide (B1668358) functional group (-CONHNH₂). This moiety serves as a versatile handle for constructing a variety of other heterocyclic systems. The presence of two nucleophilic nitrogen atoms allows the carbohydrazide to readily participate in cyclocondensation reactions with a wide range of electrophilic reagents.

This reactivity makes the parent compound an ideal starting material for developing new families of fused heterocyclic compounds. For instance, reaction with carbon disulfide can lead to the formation of oxadiazole-thiones, while treatment with isothiocyanates can yield thiadiazole or triazole-thione derivatives. The ability to easily convert the carbohydrazide group into various five- and six-membered heterocyclic rings positions this compound as a key building block in synthetic chemistry. The general principle of using carbohydrazides on a pyrazolopyridine core as reactive intermediates for synthesizing diverse heterocyclic derivatives is a well-established synthetic strategy. nih.gov

Use in the Construction of Diverse Heterocyclic Compound Libraries

The synthetic versatility of this compound makes it an excellent scaffold for the construction of diverse heterocyclic compound libraries. Such libraries are crucial in drug discovery and material science for screening and identifying molecules with specific biological activities or physical properties. Starting from this single intermediate, a multitude of derivatives can be generated through parallel synthesis or combinatorial chemistry approaches.

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, for example, often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This common strategy highlights how a core structure can be elaborated into a library of related compounds. nih.gov By reacting this compound with a variety of bifunctional reagents, libraries of compounds containing new, fused, or appended heterocyclic rings (such as triazoles, oxadiazoles, and pyrazoles) can be efficiently assembled. This approach allows for systematic modification of the molecular structure to explore the structure-activity relationship (SAR) or to fine-tune the properties of the resulting materials. nih.gov The development of libraries based on the pyrazolo[1,5-a]pyrimidine core has been instrumental in identifying potent inhibitors for biological targets like phosphoinositide 3-kinase δ (PI3Kδ). nih.gov

Applications in Palladium-Catalyzed Reactions

The pyrazolo[1,5-a]pyridine (B1195680) scaffold, the core of the subject compound, is amenable to modern synthetic techniques such as palladium-catalyzed C-H activation and cross-coupling reactions. These methods offer an efficient way to functionalize the heterocyclic core without the need for pre-functionalized starting materials like organohalides. acs.org

Direct C-H arylation of pyrazolo[1,5-a]pyridines has been achieved with high regioselectivity. acs.orgresearchgate.net By carefully selecting the additives, the arylation can be directed to either the C-3 or C-7 position. For instance, using cesium(I) fluoride as an additive favors the formation of 3-arylated products, while silver(I) carbonate promotes arylation at the C-7 position. acs.orgresearchgate.net This controlled functionalization is crucial for synthesizing specific isomers for various applications, including as p38 kinase inhibitors. acs.orgresearchgate.net

Furthermore, palladium catalysis enables the direct oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyridines with a range of five-membered heteroarenes, such as thiophenes, thiazoles, and furans. rsc.org This reaction, which typically uses Pd(OAc)₂ as the catalyst and AgOAc as the oxidant, proceeds without requiring pre-activation or directing groups, representing a highly atom-economical method for creating complex bi(hetero)aryl structures. rsc.org

Table 1: Regioselective Palladium-Catalyzed Arylation of Pyrazolo[1,5-a]pyridines acs.orgresearchgate.net
PositionCatalystAdditiveCoupling PartnerKey Feature
C-3Palladium(II) AcetateCesium(I) FluorideAryl IodidesSelective arylation at the pyrazole (B372694) ring
C-7Palladium(II) AcetateSilver(I) CarbonateAryl IodidesSelective arylation at the pyridine (B92270) ring
C-7Palladium(II) AcetateSilver(I) Acetate (Oxidant)Heteroarenes (e.g., Thiophenes)Direct C-H/C-H cross-coupling

Development of Novel Disperse Dyes Containing Pyrazolo[1,5-a]pyrimidine Structures

The pyrazolo[1,5-a]pyrimidine scaffold is a key component in the development of novel disperse dyes. A series of new monoazo-disperse dyes incorporating this structure have been synthesized and successfully applied to polyester fibers. mdpi.comsemanticscholar.org

The synthesis typically begins with a pyrazolohydrazone intermediate, which is then condensed with reagents like 2,4-pentanedione or aryl-substituted enaminoketones to construct the target pyrazolo[1,5-a]pyrimidine dye. mdpi.comsemanticscholar.org A notable advancement in the application of these dyes is the use of a high-temperature microwave heating method. mdpi.comsemanticscholar.org This technique enhances the dye uptake and dyeing rate compared to conventional heating methods. semanticscholar.org

The resulting dyed fabrics have been tested for their performance properties. Most of the dyes exhibit moderate light fastness and excellent washing fastness. mdpi.comsemanticscholar.org The fastness properties can be influenced by the substituents on the dye molecule; for example, the presence of electron-attracting groups on the aryl moieties can increase the stability to washing. semanticscholar.org

Table 2: Properties of Novel Pyrazolo[1,5-a]pyrimidine Disperse Dyes mdpi.comsemanticscholar.org
PropertyObservationInfluencing Factors
Application MethodHigh-temperature dyeing with microwave heatingImproves dye uptake and dyeing rate
Light FastnessGenerally moderateSpecific chemical structure of the dye
Washing FastnessGenerally excellentEnhanced by electron-attracting groups on aryl moieties

Medicinal Chemistry Strategies and Future Research Directions

Rational Design and Computer-Aided Drug Design (CADD) Approaches

Rational drug design for derivatives of the pyrazolo[1,5-a]pyridine (B1195680) scaffold is heavily reliant on computational tools to predict and optimize molecular interactions with biological targets. CADD encompasses a range of techniques that model the compound's behavior at the molecular level, thereby reducing the time and cost associated with traditional trial-and-error discovery methods. ekb.eg

For the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, CADD has been instrumental. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have been conducted on numerous derivatives to understand how different substituents affect their inhibitory activity against targets like cyclin-dependent kinase 2 (CDK2). rsc.org Such studies generate contour maps that indicate where bulky, hydrophobic, or hydrogen-bond donor/acceptor groups are likely to enhance or diminish biological activity. rsc.org Molecular docking and molecular dynamics (MD) simulations further elucidate the binding modes of these compounds within the ATP-binding cleft of kinases, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. rsc.orgnih.gov These computational insights are invaluable for designing next-generation inhibitors with improved potency and selectivity. For instance, docking studies have been used to investigate how pyrazolo[1,5-a]pyrimidine derivatives bind to enzymes like CDK2 and 14-alpha demethylase, guiding the synthesis of more potent agents. ekb.egnih.govekb.eg Similarly, pharmacophore modeling and virtual screening have successfully identified novel pyrazolo[1,5-a]pyrimidine analogues as potential inhibitors of targets such as InhA, crucial for mycolic acid synthesis in tuberculosis. nih.gov

These established CADD strategies for the pyrimidine (B1678525) analogue provide a clear roadmap for the rational design of Pyrazolo[1,5-a]pyridine-4-carbohydrazide derivatives. By building homology models of target proteins and performing virtual screening of compound libraries, researchers can identify promising lead candidates for synthesis and biological evaluation. rsc.org

Scaffold hopping is a powerful strategy to discover novel intellectual property and to identify compounds with improved properties by replacing a central core structure (scaffold) while retaining its key biological activity. For the pyrazolo[1,5-a]pyridine core, this approach has been successfully used to develop new antagonists for the EP1 receptor. nih.gov By combining structural features from two distinct known antagonists, a novel pyrazolo[1,5-a]pyridine-based core was identified, leading to potent compounds. nih.gov Similarly, in the development of kinase inhibitors, scaffold hopping from an imidazo[5,1-b] nih.govnih.govmdpi.comthiadiazole core to a pyrazolo[3,4-b]pyridine scaffold resulted in compounds with significantly improved cellular potency and metabolic stability. nih.gov

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, dual-target activity, or improved pharmacokinetic profiles. This strategy is particularly relevant for fused pyrazole (B372694) systems. nih.gov The hybridization of the pyrazolo[1,5-a]pyrimidine scaffold with moieties known for anti-inflammatory potential, such as pyridine (B92270), has been explored to create novel hybrids with inhibitory activity against enzymes like cyclooxygenase and lipoxygenase. ekb.eg The inherent versatility of the this compound structure, with its reactive hydrazide group, makes it an ideal candidate for molecular hybridization with other bioactive fragments to explore synergistic therapeutic effects. nih.gov

Fragment-Based Drug Design (FBDD) offers an alternative to high-throughput screening by starting with small, low-complexity molecules ("fragments") that bind weakly to the biological target. These initial hits are then grown or linked together to produce a high-affinity lead compound. The core principle is to build a potent drug by assembling well-fitting pieces within the target's binding site. nih.gov

While specific applications of FBDD to the this compound scaffold are not yet widely reported, the strategy holds considerable promise. The pyrazolo[1,5-a]pyridine core itself can be considered a privileged fragment that binds to the hinge region of many kinases. mdpi.com FBDD could be employed by first identifying other small fragments that bind to adjacent pockets of a target protein. These fragments could then be linked to the pyrazolo[1,5-a]pyridine core, potentially via the carbohydrazide (B1668358) functional group, to systematically build a highly potent and selective inhibitor. This "anchor and grow" approach allows for the methodical optimization of interactions with the target protein, one piece at a time, leading to leads with superior ligand efficiency. nih.gov

Optimization of Synthetic Pathways for Scalability and Sustainability

The translation of a promising compound from the laboratory to clinical application requires the development of synthetic routes that are not only efficient but also scalable, cost-effective, and environmentally sustainable ("green"). Research into the synthesis of pyrazolo[1,5-a]pyridines and their analogues has focused on these aspects.

One key area of optimization is the use of multicomponent reactions (MCRs), which allow the construction of complex molecules like pyrazole-fused heterocycles in a single step from three or more starting materials. researchgate.net MCRs are highly atom-efficient and can reduce time, energy, and waste compared to traditional multi-step syntheses. researchgate.net For the related pyrazolo[1,5-a]pyrimidine scaffold, methods have been developed for scalability, including the use of Suzuki–Miyaura cross-coupling to introduce substituents at sterically hindered positions. researchgate.net

Recent innovations in sustainable chemistry are also being applied. A highly efficient, one-pot sonochemical synthetic strategy has been developed for polysubstituted pyrazolo[1,5-a]pyridines. nih.govacs.org This method, which uses ultrasonic irradiation, proceeds under catalyst-free conditions and can significantly shorten reaction times while producing excellent yields. nih.govacs.org Furthermore, the use of deep eutectic solvents (DES) as a benign and recyclable reaction medium has been demonstrated for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, offering a greener alternative to conventional volatile organic solvents. ias.ac.in Such green chemistry approaches, including solvent-free "grinding" methods, are crucial for developing sustainable manufacturing processes. researchgate.net

Synthetic StrategyAdvantagesRelevance to Scalability & Sustainability
Sonochemical Synthesis Catalyst-free, rapid reaction times, excellent yields. nih.govacs.orgReduces catalyst cost and waste; energy-efficient. nih.gov
Multicomponent Reactions One-pot synthesis, high atom economy, reduced waste. researchgate.netSimplifies manufacturing process, lowers cost.
Deep Eutectic Solvents (DES) Environmentally benign, recyclable solvent system. ias.ac.inReduces reliance on volatile organic compounds.
Palladium-catalyzed Cross-coupling Enables diverse functionalization for SAR studies. nih.govrsc.orgCan be optimized for large-scale production with catalyst recycling.

Strategies for Enhancing Target Selectivity and Potency (Molecular Level)

Achieving high potency against a specific biological target while minimizing off-target effects is a central goal of medicinal chemistry. For pyrazolo[1,5-a]pyridine derivatives, this is typically accomplished through detailed structure-activity relationship (SAR) studies. By systematically modifying substituents at various positions on the bicyclic core, researchers can fine-tune the compound's interactions with the target protein.

For instance, in the development of pyrazolo[1,5-a]pyrimidine-based Tropomyosin Receptor Kinase (Trk) inhibitors, SAR studies revealed several key structural features for potency and selectivity. mdpi.com

The pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a critical hydrogen bond with a methionine residue (Met592) in the kinase hinge region. mdpi.com

Adding a morpholine (B109124) group at a specific position improved selectivity by reducing off-target effects. mdpi.com

The incorporation of fluorine atoms enhanced interactions with other residues, such as asparagine (Asn655). mdpi.com

Similarly, in the design of selective PI3Kδ inhibitors, attaching an indole (B1671886) group at the C(5) position of the pyrazolo[1,5-a]pyrimidine core was found to form an additional hydrogen bond with an aspartate residue, which is a key interaction for isoform selectivity. nih.gov The strategic placement of a morpholine moiety at the C(7) position was also crucial for creating the desired "morpholine-pyrimidine" system that interacts favorably with the hinge region of the kinase. nih.gov These examples demonstrate that enhancing selectivity and potency is an iterative process of design, synthesis, and testing, guided by an understanding of the molecular interactions within the target's active site.

Addressing Mechanisms of Drug Resistance (Molecular and Cellular Level)

A significant challenge in targeted therapy, particularly in oncology, is the emergence of drug resistance. Cancer cells can develop mutations in the target protein that prevent the drug from binding effectively, rendering the therapy useless. A key strategy to overcome this is the development of next-generation inhibitors that are active against both the wild-type and mutated forms of the target.

This challenge has been actively addressed in the context of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors. First-generation inhibitors like Larotrectinib are highly effective, but their use can be limited by the development of resistance mutations in the Trk kinase domain. mdpi.com In response, second-generation inhibitors, such as Repotrectinib and Selitrectinib, which also feature the pyrazolo[1,5-a]pyrimidine core, were designed to overcome this issue. mdpi.com These compounds often employ a macrocyclic structure, which provides conformational rigidity and can accommodate changes in the binding pocket caused by mutations. mdpi.com For example, ring-opening and scaffold-hopping strategies have been used to design derivatives that show potent activity against common Trk resistance mutations like TrkA(G595R) and TrkA(G667C). mdpi.com

Another approach to combat resistance involves designing inhibitors that bind differently to the target or that can inhibit multiple signaling pathways simultaneously. For pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors, studies have shown they can also interact with and inhibit P-glycoprotein (P-gp), a membrane transporter responsible for multidrug resistance (MDR) by pumping drugs out of cancer cells. mdpi.com This dual-action potential represents a promising strategy for overcoming MDR in cancer treatment. mdpi.com

Exploration of Novel Biological Targets for this compound Derivatives

The pyrazolo[1,5-a]pyridine scaffold and its close analogue, pyrazolo[1,5-a]pyrimidine, are considered "privileged structures" in medicinal chemistry because they can bind to a wide variety of biological targets. nih.gov While much of the focus has been on protein kinases, ongoing research continues to uncover novel applications for this class of compounds.

The versatility of this scaffold is evident in the diverse range of targets for which inhibitors have been developed, as shown in the table below.

Target ClassSpecific Target(s)Therapeutic Area
Protein Kinases TrkA, TrkB, TrkC mdpi.comCancer
PI3Kδ, PI3Kγ nih.govnih.govInflammation, Cancer
EGFR, B-Raf, MEK nih.govrsc.orgCancer
CDK1, CDK2, Pim-1 nih.govCancer
C-Src Tyrosine Kinase (CSK) nih.govImmuno-oncology
Receptors EP1 Receptor nih.govOveractive Bladder
Aryl Hydrocarbon Receptor (AHR) rsc.orgCancer Immunology
Enzymes MurA acs.orgBacterial Infections
Phosphodiesterase 4 (PDE4) bohrium.comInflammatory Diseases

Future research will likely expand this list even further. The carbohydrazide moiety of this compound serves as a versatile chemical handle for creating diverse libraries of derivatives. These libraries can be screened against panels of novel biological targets, including those involved in neurodegenerative diseases, metabolic disorders, and emerging infectious diseases. The proven track record of the core scaffold suggests that derivatives of this compound are promising candidates for the discovery of first-in-class medicines against new therapeutic targets.

Development of Advanced Prodrug Strategies

One potential avenue for this compound would be the design of prodrugs targeting the carbohydrazide moiety. This functional group provides a versatile handle for chemical modification. For instance, acylation of the terminal amine of the hydrazide could yield amide-based prodrugs. These prodrugs would be designed to be stable in the gastrointestinal tract and to release the active parent compound upon enzymatic cleavage by amidases in the bloodstream or target tissues.

Another approach could involve the formation of Schiff base prodrugs by reacting the terminal amine of the carbohydrazide with aldehydes or ketones. The resulting imine linkage can be engineered to be susceptible to hydrolysis under physiological conditions, thereby releasing the active drug. The choice of the aldehyde or ketone component can be tailored to fine-tune the lability of the prodrug and influence its pharmacokinetic profile.

Furthermore, leveraging carrier-mediated transport systems in the body is a sophisticated prodrug strategy. By attaching a promoiety that is a substrate for a specific transporter, such as an amino acid transporter, the absorption of the parent drug can be significantly enhanced. For this compound, this could involve linking an amino acid to the carbohydrazide group, creating a peptide-like prodrug that can hijack these transport mechanisms.

The following table outlines potential prodrug strategies for this compound:

Prodrug StrategyTarget MoietyPotential AdvantageActivation Mechanism
AcylationTerminal amine of carbohydrazideImproved stability and permeabilityEnzymatic cleavage by amidases
Schiff Base FormationTerminal amine of carbohydrazideTunable release kineticsHydrolysis under physiological pH
Carrier-Mediated TransportCarbohydrazideEnhanced absorptionTransporter-mediated uptake followed by enzymatic cleavage

Prospects for Structure-Based Drug Design and De Novo Design of New Chemical Entities

The advancement of this compound and the discovery of novel analogs can be significantly accelerated through the application of structure-based drug design (SBDD) and de novo design methodologies. These computational approaches rely on a detailed understanding of the three-dimensional structure of the biological target and the binding mode of the ligand.

Structure-Based Drug Design (SBDD):

Should a biological target for this compound be identified, SBDD would be a cornerstone of the lead optimization process. The initial step would involve determining the crystal structure of the target protein in complex with the compound. This provides a molecular blueprint of the binding site and reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

With this structural information, medicinal chemists can make rational modifications to the this compound scaffold to enhance its binding affinity and selectivity. For example, if the carbohydrazide moiety is found to be involved in crucial hydrogen bonding interactions, its orientation and electronic properties could be fine-tuned. Conversely, if parts of the molecule are exposed to the solvent, they could be modified to improve solubility or introduce vectors for further functionalization.

Insights from SBDD studies on related pyrazolo[1,5-a]pyrimidine inhibitors have demonstrated the importance of specific substitutions on the heterocyclic core for achieving high potency and selectivity against various kinases. Similar principles could be applied to the pyrazolo[1,5-a]pyridine system.

De Novo Design of New Chemical Entities:

De novo design represents a more ambitious approach, aiming to create entirely new molecules that are predicted to bind to a specific target. This process can be initiated by using the this compound scaffold as a starting point or by designing novel scaffolds that mimic its key binding interactions.

Computational algorithms can be employed to "grow" new molecules within the active site of the target protein, piece by piece, optimizing for steric and electronic complementarity. This can lead to the discovery of novel chemotypes with improved properties compared to the initial lead.

A key strategy in de novo design is the concept of bioisosteric replacement. The carbohydrazide functional group in this compound could be replaced with other groups that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, synthetic accessibility, or intellectual property. The table below lists some potential bioisosteres for the carbohydrazide moiety.

Original Functional GroupBioisosteric ReplacementPotential Advantages
Carbohydrazide1,3,4-Oxadiazole (B1194373)Increased metabolic stability, rigidified conformation
Carbohydrazide1,2,4-TriazoleImproved metabolic stability, altered hydrogen bonding pattern
CarbohydrazideN-amino-amideModulation of physicochemical properties

By combining SBDD and de novo design, the exploration of the chemical space around the pyrazolo[1,5-a]pyridine core can be performed more efficiently, leading to the identification of next-generation compounds with superior therapeutic potential.

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-4-carbohydrazide derivatives?

The synthesis typically involves multi-step reactions, starting with the formation of pyrazole intermediates. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, which are subsequently cyclized to form the pyrazolo[1,5-a]pyridine core. Methylation, bromination, or nitration at position 3 or 7 is achieved using reagents like methyl iodide or bromine in solvents such as benzene or methanol . Key intermediates like 3-nitro-pyrazolo[1,5-a]pyrazine-4-carboxylate are synthesized via solvent thermal decomposition and further functionalized .

Q. How are Pyrazolo[1,5-a]pyridine derivatives characterized structurally?

Structural elucidation relies on spectral techniques:

  • 1H/13C NMR : Chemical shifts for protons and carbons in the pyrazolo-pyridine core are analyzed. For example, the methyl ester group in 7-methoxy derivatives shows a singlet at ~3.9 ppm in 1H NMR, while carbonyl carbons appear at ~160 ppm in 13C NMR .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weights. Discrepancies between calculated and observed values are resolved via high-resolution mass spectrometry (HRMS) .

Q. What solvents and conditions optimize yield in functionalization reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at position 7, while non-polar solvents (e.g., benzene) favor thermal decomposition reactions. For example, silylformamidine-mediated reactions in benzene at 80°C yield 7-((dimethylamino)methyl) derivatives with minimal by-products .

Advanced Research Questions

Q. How can reaction conditions be tailored to avoid by-products during hydrazide formation?

By-products like cyanopyrazoles arise when excess hydrazine hydrate is used. Controlled stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl precursor) and stepwise addition at 0–5°C minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target hydrazide .

Q. What strategies resolve contradictions in spectral data for nitro-substituted derivatives?

Nitro groups at position 3 can cause unexpected coupling patterns in 1H NMR due to conjugation effects. Computational tools (e.g., DFT calculations) predict chemical shifts, which are cross-validated with experimental data. For instance, 3-nitro-pyrazolo[1,5-a]pyrazine-4-carboxylate shows a downfield shift at ~8.2 ppm for the aromatic proton adjacent to the nitro group .

Q. How are structure-activity relationships (SAR) evaluated for kinase inhibition?

Advanced SAR studies involve:

  • Scaffold Modification : Introducing electron-withdrawing groups (e.g., nitro, bromo) at position 3 enhances binding to kinase ATP pockets.
  • Biological Assays : Derivatives are tested against CDK2, Pim, or B-Raf kinases using enzymatic inhibition assays (IC50 values) and cell-based viability tests (e.g., MTT assay). For example, pyrazolo[1,5-a]pyrimidines with 7-aryl substituents show sub-micromolar IC50 against CDK2 .

Q. What methodologies validate crystallographic data for fused derivatives?

Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in regiochemistry. For example, methyl group orientation in 7-methoxy derivatives is confirmed via SC-XRD, revealing dihedral angles of <10° between the pyridine and pyrazole rings .

Data Analysis and Interpretation

Q. How are conflicting biological activity data reconciled across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalizing data to reference inhibitors (e.g., staurosporine) and using consistent cell lines (e.g., HEK293 for CDK2) improve comparability. Meta-analyses of published IC50 values (e.g., from Bioorganic & Medicinal Chemistry) identify trends .

Q. What computational tools predict metabolic stability of Pyrazolo[1,5-a]pyridine derivatives?

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (optimal range: 1–3) and cytochrome P450 inhibition.
  • Docking Studies : AutoDock Vina models interactions with metabolic enzymes (e.g., CYP3A4), guiding structural modifications to reduce clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.